molecular formula C12H17N2O7P B5010582 [Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate

[Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate

Cat. No.: B5010582
M. Wt: 332.25 g/mol
InChI Key: ROOJJQYMRGMFNE-UHFFFAOYSA-N
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Description

[Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a diethoxyphosphoryl group, a nitrophenyl group, and a carbamate moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate typically involves the reaction of diethyl phosphite with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include amino derivatives, substituted carbamates, and hydrolyzed phosphoric acid derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Chemistry

In chemistry, [Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate is used as a reagent for the synthesis of complex organic molecules. Its unique structure allows for selective functionalization and modification of target compounds, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biochemical pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise as antimicrobial and anticancer agents, providing a basis for the development of new drugs .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including the manufacture of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of [Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts biochemical pathways and exerts the compound’s effects. Additionally, the nitrophenyl group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Diethyl (4-nitrobenzyl)phosphonate: Similar in structure but lacks the carbamate moiety.

    Diethyl (3-nitrophenyl)phosphonate: Similar but with different substitution patterns on the phenyl ring.

    Diethyl (2-nitrophenyl)phosphonate: Another structural isomer with different properties.

Uniqueness

[Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate is unique due to the presence of both the diethoxyphosphoryl and carbamate groups, which confer distinct reactivity and functionality. This combination allows for diverse chemical transformations and applications, setting it apart from other similar compounds .

Properties

IUPAC Name

[diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2O7P/c1-3-19-22(18,20-4-2)11(21-12(13)15)9-6-5-7-10(8-9)14(16)17/h5-8,11H,3-4H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOJJQYMRGMFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)[N+](=O)[O-])OC(=O)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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